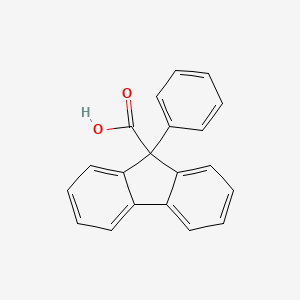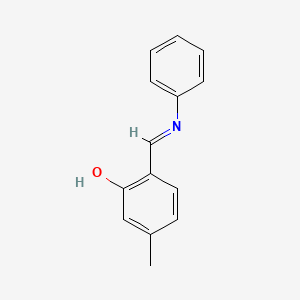
1,2,3,4-Tetrabromo-2,3-dimethylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrabromo-2,3-dimethylbutane is an organobromine compound with the molecular formula C6H10Br4. It is a derivative of butane, where four bromine atoms are substituted at the 1, 2, 3, and 4 positions, and two methyl groups are attached at the 2 and 3 positions. This compound is known for its high bromine content and is used in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrabromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
化学反应分析
Types of Reactions
1,2,3,4-Tetrabromo-2,3-dimethylbutane undergoes various chemical reactions, including:
Dehydrobromination: This reaction involves the removal of hydrogen bromide (HBr) to form alkenes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Dehydrobromination: Common reagents include strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).
Major Products Formed
1,4-Dibromo-2,3-dimethylbuta-1,3-diene: Formed through dehydrobromination.
1,3-Dibromo-2,4-dichloro-2,3-dimethylbutane: Formed through chlorination.
科学研究应用
1,2,3,4-Tetrabromo-2,3-dimethylbutane has several applications in scientific research:
作用机制
The mechanism of action of 1,2,3,4-tetrabromo-2,3-dimethylbutane involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. In biological systems, it may inhibit specific enzymes or disrupt cellular processes through its bromine content .
相似化合物的比较
Similar Compounds
1,2,4-Tribromo-2,3-dimethylbutane: Similar structure but with three bromine atoms instead of four.
1,2,3,4-Tetrabromobutane: Similar structure but without the methyl groups at the 2 and 3 positions.
Uniqueness
1,2,3,4-Tetrabromo-2,3-dimethylbutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four bromine atoms and two methyl groups makes it a valuable compound for various chemical reactions and industrial applications .
属性
CAS 编号 |
24173-07-7 |
|---|---|
分子式 |
C6H10Br4 |
分子量 |
401.76 g/mol |
IUPAC 名称 |
1,2,3,4-tetrabromo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H10Br4/c1-5(9,3-7)6(2,10)4-8/h3-4H2,1-2H3 |
InChI 键 |
LVYRCENOVAOQOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CBr)(C(C)(CBr)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)




![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)




